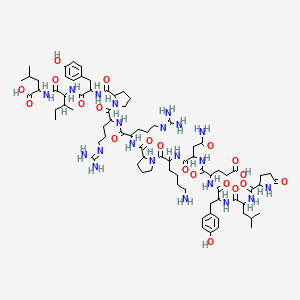
Tris(hexafluoroisopropyl)phosphate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of mixed unsymmetrical phosphates, which are structurally related to tris(hexafluoroisopropyl)phosphate, has been explored through selective transesterification. The paper titled "Selective Transesterification of 2,2,2-Trifluoroethyl Phosphates: Synthesis of Mixed Unsymmetrical Phosphates" describes a method starting with tris(2,2,2-trifluoroethyl) phosphate that involves a three-step substitution process. This process selectively replaces 2,2,2-trifluoroethoxy groups with different alcohols in the presence of DBU or lithium alkoxides, which could be relevant for the synthesis of tris(hexafluoroisopropyl)phosphate analogs .
Molecular Structure Analysis
While the molecular structure of tris(hexafluoroisopropyl)phosphate is not explicitly analyzed in the provided papers, the structure of tris(2,2,2-trifluoroethyl) phosphate can be inferred to have a central phosphorus atom bonded to three trifluoroethyl groups. This structural information is crucial for understanding the reactivity and potential for substitution reactions that could be applied to synthesize related compounds .
Chemical Reactions Analysis
The chemical reactivity of tris(trifluoroethyl)phosphate has been studied, particularly in the context of alkylation reactions. The paper "N‐ALKYLATION OF AROMATIC AMINES WITH TRIS(TRIFLUOROETHYL)PHOSPHATE" reports that tris(trifluoroethyl)phosphate can be used to introduce trifluoroethyl groups into aromatic amines. This reactivity suggests that similar phosphate compounds could be used in a variety of alkylation reactions, although the presence of certain substituents or electron-withdrawing groups can hinder the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of tris(hexafluoroisopropyl)phosphate are not directly reported in the provided papers. However, the properties of similar compounds, such as solubility, boiling point, and reactivity, can be extrapolated based on the behavior of tris(2,2,2-trifluoroethyl) phosphate and its reactivity in synthesis and alkylation reactions. These properties are important for the practical application and handling of these chemicals in a laboratory setting .
Mécanisme D'action
Target of Action
It is known to act as a catalyst in combination with rhodium complex in the hydroformylation of olefins .
Mode of Action
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate is a sterically hindered, weakly σ-donating and strongly π-accepting ligand . It interacts with its targets by donating and accepting electrons, which can lead to changes in the targets’ properties or behaviors.
Biochemical Pathways
The compound is used in the synthesis of oligodeoxyribonucleotides, where it reacts with nucleosides to form deoxyribonucleoside 3′-bis (1,1,1,3,3,3-hexafluoro-2-propyl) phosphite units . This suggests that it may play a role in nucleic acid synthesis pathways.
Result of Action
Its role in the synthesis of oligodeoxyribonucleotides suggests that it may have an impact on genetic material and potentially influence gene expression .
Safety and Hazards
Propriétés
IUPAC Name |
tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F18O4P/c10-4(11,12)1(5(13,14)15)29-32(28,30-2(6(16,17)18)7(19,20)21)31-3(8(22,23)24)9(25,26)27/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCATRCPAOPBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)OP(=O)(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F18O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3029364.png)



![(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029375.png)

![2-Naphthalenesulfonic acid, 6-amino-5-[(4-amino-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B3029377.png)





![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-](/img/structure/B3029385.png)
![Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate](/img/structure/B3029386.png)